This compound can be synthesized through various methods, often involving functionalization of existing aromatic compounds. It is primarily used in research settings for the development of pharmaceuticals and agrochemicals due to its unique structural features that allow for diverse chemical transformations.
The synthesis of 4-Methoxy-1-(methoxymethyl)-2-nitrobenzene can be achieved through several key methods:
The molecular formula for 4-Methoxy-1-(methoxymethyl)-2-nitrobenzene is . The structure features:
COCC1=CC(=C(C=C1)[N+](=O)[O-])OThis representation indicates how atoms are connected, providing insight into potential reactivity patterns.
4-Methoxy-1-(methoxymethyl)-2-nitrobenzene participates in various chemical reactions:
The mechanism of action for 4-Methoxy-1-(methoxymethyl)-2-nitrobenzene largely depends on its functional groups:
4-Methoxy-1-(methoxymethyl)-2-nitrobenzene exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
4-Methoxy-1-(methoxymethyl)-2-nitrobenzene finds utility in various fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2